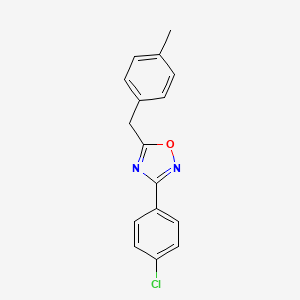
N-(4-ethoxyphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)cyclopentanecarboxamide, also known as Eticlopride, is a chemical compound that belongs to the class of substituted benzamides. It is a dopamine D2 receptor antagonist that has been extensively studied for its effects on the central nervous system.
科学的研究の応用
N-(4-ethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its effects on the central nervous system. It is commonly used as a tool compound in neuroscience research to selectively block dopamine D2 receptors. This allows researchers to investigate the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia.
作用機序
N-(4-ethoxyphenyl)cyclopentanecarboxamide acts as a competitive antagonist at dopamine D2 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in dopamine-mediated neurotransmission, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-ethoxyphenyl)cyclopentanecarboxamide depend on the specific experimental conditions and the system being studied. In general, it has been shown to decrease dopamine-mediated neurotransmission in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This can result in a variety of behavioral effects, such as decreased locomotor activity, decreased reward-seeking behavior, and impaired cognitive function.
実験室実験の利点と制限
N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a highly selective dopamine D2 receptor antagonist, which allows for the specific investigation of dopamine-mediated processes. It is also relatively easy to synthesize and has good solubility in common solvents.
However, there are also some limitations to the use of N-(4-ethoxyphenyl)cyclopentanecarboxamide. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. It also has some off-target effects, such as inhibition of the serotonin transporter, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(4-ethoxyphenyl)cyclopentanecarboxamide. Some possible areas of investigation include:
1. Investigating the role of dopamine D2 receptors in various disease states, such as addiction, Parkinson's disease, and schizophrenia.
2. Developing new compounds that are more selective and potent dopamine D2 receptor antagonists.
3. Investigating the effects of N-(4-ethoxyphenyl)cyclopentanecarboxamide on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
4. Investigating the effects of chronic administration of N-(4-ethoxyphenyl)cyclopentanecarboxamide on behavior and physiology.
5. Investigating the effects of N-(4-ethoxyphenyl)cyclopentanecarboxamide in different animal models of disease.
Conclusion:
N-(4-ethoxyphenyl)cyclopentanecarboxamide is a dopamine D2 receptor antagonist that has been extensively studied for its effects on the central nervous system. It is commonly used as a tool compound in neuroscience research to selectively block dopamine D2 receptors. Its mechanism of action involves competitive antagonism at the receptor, which leads to a decrease in dopamine-mediated neurotransmission. N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, such as its selectivity and solubility, but also has some limitations, such as its short half-life. There are many potential future directions for research on N-(4-ethoxyphenyl)cyclopentanecarboxamide, including investigating its role in various disease states and developing new compounds with improved selectivity and potency.
合成法
The synthesis of N-(4-ethoxyphenyl)cyclopentanecarboxamide involves the reaction of 4-ethoxybenzoyl chloride with cyclopentylamine in the presence of a base. The reaction yields N-(4-ethoxyphenyl)cyclopentanecarboxamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-(4-ethoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-9-7-12(8-10-13)15-14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLLWJUCFTKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)
![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)
![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5795723.png)
![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)

![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)